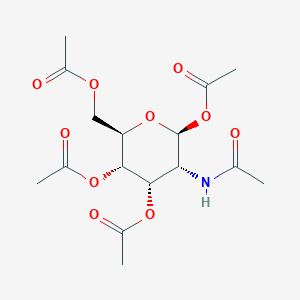

N-Acetyl-beta-D-glucosamine tetraacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of N-Acetyl-β-D-glucosamine Tetraacetate

Introduction: Elucidating the Molecular Architecture of a Key Carbohydrate Derivative

N-Acetyl-β-D-glucosamine tetraacetate, a fully protected derivative of the ubiquitous amino sugar N-acetylglucosamine (GlcNAc), serves as a critical intermediate in chemical glycobiology and the synthesis of complex glycans, glycoproteins, and other bioactive molecules. Its peracetylated nature renders it soluble in common organic solvents, facilitating a wide range of chemical transformations that are not feasible with its unprotected, highly polar counterpart. A thorough understanding of its three-dimensional structure is paramount for researchers in drug development and carbohydrate chemistry, as the stereochemistry and conformation directly influence its reactivity and biological interactions. This guide provides a comprehensive, in-depth analysis of the structural elucidation of N-Acetyl-β-D-glucosamine tetraacetate, integrating field-proven insights with rigorous scientific protocols. We will delve into the core analytical techniques, explaining not just the "how" but the critical "why" behind each experimental choice, ensuring a robust and validated approach to its structural characterization.

Physicochemical Properties: A Foundation for Analysis

A precise understanding of the fundamental physicochemical properties of N-Acetyl-β-D-glucosamine tetraacetate is the starting point for any structural investigation. These properties inform decisions on solvent selection for synthesis and analysis, purification methods, and appropriate analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₁₀ | PubChem[1] |

| Molecular Weight | 389.35 g/mol | PubChem[1] |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | PubChem[1] |

| CAS Number | 7772-79-4 | PubChem[1] |

| Appearance | White crystalline solid | |

| Melting Point | 186-189 °C |

Synthesis and Purification: The Gateway to Structural Analysis

The journey to structural elucidation begins with the synthesis of high-purity N-Acetyl-β-D-glucosamine tetraacetate. The following protocol is a robust and reproducible method for its preparation, starting from the commercially available N-Acetyl-D-glucosamine. The rationale behind each step is to ensure complete acetylation while minimizing side reactions and facilitating straightforward purification.

Experimental Protocol: Synthesis

Objective: To achieve per-O-acetylation of N-Acetyl-D-glucosamine to yield N-Acetyl-β-D-glucosamine tetraacetate.

Materials:

-

N-Acetyl-D-glucosamine

-

Acetic anhydride (Ac₂O)

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a clean, dry round-bottom flask, dissolve N-Acetyl-D-glucosamine in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon). The use of anhydrous pyridine is critical as it acts as both a solvent and a base to neutralize the acetic acid byproduct of the reaction.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is essential to control the exothermic nature of the acetylation reaction and to minimize the formation of colored impurities.

-

Acetylation: Slowly add acetic anhydride dropwise to the cooled solution with vigorous stirring. The excess acetic anhydride serves as the acetylating agent. The reaction is typically allowed to proceed for several hours to overnight at room temperature to ensure complete acetylation of all hydroxyl groups.

-

Quenching: After the reaction is complete (monitored by Thin Layer Chromatography), quench the reaction by the slow addition of ice-cold water to hydrolyze the excess acetic anhydride.

-

Extraction: Transfer the reaction mixture to a separatory funnel and dilute with dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to remove acetic acid and pyridine, followed by a water wash, and finally a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Workflow for Synthesis and Purification

Spectroscopic Characterization: Deciphering the Molecular Signature

A combination of spectroscopic techniques is employed to confirm the identity and purity of the synthesized N-Acetyl-β-D-glucosamine tetraacetate. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For N-Acetyl-β-D-glucosamine tetraacetate, the spectrum is expected to show distinct signals for the pyranose ring protons, the N-acetyl protons, and the O-acetyl protons.

Interpreted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.70 | d | 1H | H-1 | The anomeric proton is deshielded due to the adjacent oxygen atoms and exhibits a doublet due to coupling with H-2. |

| ~5.25 | t | 1H | H-3 | Coupled to H-2 and H-4, appearing as a triplet. |

| ~5.10 | t | 1H | H-4 | Coupled to H-3 and H-5, appearing as a triplet. |

| ~4.25 | m | 1H | H-2 | Coupled to H-1 and H-3, appearing as a multiplet. |

| ~4.15 | dd | 1H | H-6a | Part of the CH₂OAc group, diastereotopic with H-6b. |

| ~4.00 | dd | 1H | H-6b | Part of the CH₂OAc group, diastereotopic with H-6a. |

| ~3.85 | m | 1H | H-5 | Coupled to H-4, H-6a, and H-6b, appearing as a multiplet. |

| ~2.10, 2.05, 2.03, 1.95 | 4 x s | 12H | 4 x O-Acetyl CH₃ | The four O-acetyl groups are in slightly different chemical environments, leading to four distinct singlets. |

| ~1.90 | s | 3H | N-Acetyl CH₃ | The N-acetyl methyl protons appear as a singlet, typically upfield from the O-acetyl protons. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in the molecule.

Interpreted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-171 | 4 x O-C=O | Carbonyl carbons of the O-acetyl groups. |

| ~169 | N-C=O | Carbonyl carbon of the N-acetyl group. |

| ~92 | C-1 | The anomeric carbon is significantly downfield due to being attached to two oxygen atoms. |

| ~72-73 | C-3, C-5 | Ring carbons attached to oxygen. |

| ~68 | C-4 | Ring carbon attached to oxygen. |

| ~62 | C-6 | The exocyclic CH₂OAc carbon. |

| ~53 | C-2 | The ring carbon attached to the nitrogen atom. |

| ~23 | N-Acetyl CH₃ | The methyl carbon of the N-acetyl group. |

| ~20-21 | 4 x O-Acetyl CH₃ | The methyl carbons of the four O-acetyl groups. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Analysis

-

Sample Preparation: A small amount of the crystalline N-Acetyl-β-D-glucosamine tetraacetate is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Interpreted FTIR Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H stretch | Amide |

| ~2950 | C-H stretch | Alkane (CH, CH₂, CH₃) |

| ~1750 | C=O stretch | Ester (O-Acetyl) |

| ~1650 | C=O stretch (Amide I) | Amide |

| ~1550 | N-H bend (Amide II) | Amide |

| ~1230 | C-O stretch | Ester |

| ~1040 | C-O stretch | Pyranose ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Expected EI-MS Fragmentation Pattern:

The mass spectrum of N-Acetyl-β-D-glucosamine tetraacetate is expected to show a molecular ion peak ([M]⁺) at m/z 389. The fragmentation pattern will be characterized by the sequential loss of acetyl groups (as ketene, 42 Da, or acetic acid, 60 Da) and fragments arising from the cleavage of the pyranose ring.

X-ray Crystallography: The Definitive 3D Structure

While spectroscopic methods provide invaluable information about the connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as ethanol/hexane or ethyl acetate/petroleum ether. The process should be undisturbed to allow for the growth of well-ordered crystals.

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are determined, and an initial electron density map is calculated. An atomic model is built into the electron density and refined to obtain the final crystal structure. The crystal structure of N-Acetyl-β-D-glucosamine tetraacetate has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 106889.[1]

Conclusion: A Multi-faceted Approach to Structural Certainty

The structural analysis of N-Acetyl-β-D-glucosamine tetraacetate is a prime example of the necessity of a multi-pronged analytical approach. While each technique provides a piece of the puzzle, it is the convergence of data from NMR, FTIR, MS, and ultimately, the definitive three-dimensional structure from X-ray crystallography, that provides an unassailable confirmation of its molecular architecture. This in-depth understanding is not merely an academic exercise; it is the bedrock upon which further synthetic strategies and biological investigations are built, empowering researchers in their quest to develop novel therapeutics and understand complex biological systems.

References

-

PubChem. N-Acetyl-beta-D-glucosamine tetraacetate. National Center for Biotechnology Information. [Link]

Sources

N-Acetyl-beta-D-glucosamine tetraacetate synthesis pathway

An In-depth Technical Guide to the Synthesis of N-Acetyl-β-D-glucosamine Tetraacetate

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-β-D-glucosamine tetraacetate, a pivotal building block in modern carbohydrate chemistry and glycobiology. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, the causal relationships behind methodological choices, and the self-validating protocols required for reproducible, high-yield synthesis. We will explore the mechanistic roles of key reagents, detail a robust experimental workflow from reaction setup to purification and characterization, and provide field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance of Peracetylated Glucosamine

N-Acetyl-β-D-glucosamine tetraacetate, also referred to as 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine or pentaacetyl-β-D-glucosamine, is a fully protected derivative of the ubiquitous monosaccharide N-acetylglucosamine (GlcNAc).[1] GlcNAc itself is a fundamental component of numerous biopolymers, including bacterial peptidoglycan and eukaryotic glycoproteins.[2] The strategic value of its peracetylated form lies in its enhanced stability and solubility in organic solvents, transforming it from a highly polar, water-soluble sugar into a versatile synthetic intermediate.

The installation of acetyl protecting groups serves two primary functions:

-

Masking Reactivity : It temporarily blocks the hydroxyl groups, preventing unwanted side reactions and allowing for precise chemical manipulation at other sites.

-

Influencing Stereoselectivity : The acetyl group at the C-2 position can exert "neighboring group participation," a critical phenomenon that directs the stereochemical outcome of glycosylation reactions to favor the formation of 1,2-trans glycosidic linkages.[3]

Consequently, N-Acetyl-β-D-glucosamine tetraacetate is a cornerstone glycosyl donor, enabling the controlled synthesis of complex oligosaccharides and glycoconjugates essential for drug discovery and biological research.[4]

The Core Synthesis Pathway: Peracetylation Dynamics

The most common and efficient route to N-Acetyl-β-D-glucosamine tetraacetate is the direct peracetylation of N-acetyl-D-glucosamine using acetic anhydride in the presence of pyridine. This seemingly straightforward transformation involves a sophisticated interplay of catalysis and reaction dynamics.

Deconstruction of Reagent Roles: A Mechanistic Perspective

A successful synthesis hinges on understanding the precise function of each component.

-

Starting Material (N-Acetyl-D-glucosamine) : This substrate presents four secondary hydroxyl groups (at C-1, C-3, C-4, C-6) that are targets for O-acetylation. The N-acetyl group is already present and remains stable under these conditions.

-

Acetylation Agent (Acetic Anhydride, Ac₂O) : Acetic anhydride is a powerful and convenient acetylating agent. Its reactivity stems from the two carbonyl carbons, which are highly electrophilic. The acetate ion is an excellent leaving group, which thermodynamically favors the reaction.[5]

-

Solvent & Catalyst (Pyridine) : Pyridine is not merely a solvent; it plays multiple, critical roles in the reaction's success.

-

Solvent : It effectively dissolves the polar carbohydrate starting material.[6]

-

Acid Scavenger : The acetylation reaction produces one equivalent of acetic acid for each hydroxyl group that reacts. Pyridine, as a base, neutralizes this acidic byproduct, forming pyridinium acetate. This prevents potential acid-catalyzed side reactions and drives the equilibrium towards the fully acetylated product.[7][8]

-

Nucleophilic Catalyst : This is the most crucial role from an efficiency standpoint. Pyridine acts as a nucleophilic catalyst by attacking the electrophilic carbonyl of acetic anhydride. This forms a highly reactive N-acylpyridinium ion intermediate. This intermediate is a significantly more potent acetylating agent than acetic anhydride itself, dramatically accelerating the rate of reaction.[9][10]

-

Reaction Mechanism: The Pathway to Peracetylation

The mechanism proceeds via the formation of the N-acetylpyridinium ion, which is then attacked by the nucleophilic hydroxyl groups of the sugar.

Caption: Catalytic cycle for pyridine-mediated acetylation.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where successful execution of each step provides confidence in the final outcome. Success requires meticulous attention to anhydrous conditions to prevent premature hydrolysis of the acetic anhydride.

Step-by-Step Methodology

-

Reaction Setup (Anhydrous Conditions)

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add N-acetyl-D-glucosamine (1.0 eq).

-

Add anhydrous pyridine (approx. 5-10 mL per gram of sugar). Stir the suspension until the sugar is fully dissolved.

-

Cool the flask to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction upon adding the anhydride.[6]

-

Slowly add acetic anhydride (Ac₂O, 1.5-2.0 eq per hydroxyl group; typically 6-8 eq total) to the stirred solution dropwise via syringe.[6]

-

-

Reaction Execution and Monitoring

-

Remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexane:Ethyl Acetate). The polar starting material (Rf ≈ 0) will be converted to a much less polar product with a higher Rf value (e.g., Rf ≈ 0.4-0.5). The reaction is typically complete within 12-24 hours.[11]

-

-

Work-up and Quenching

-

Once the starting material is consumed (as per TLC), cool the flask back to 0 °C.

-

Carefully quench the reaction by slowly adding methanol to consume any excess acetic anhydride.

-

Remove the pyridine and methanol under reduced pressure (co-evaporate with toluene to remove the final traces of pyridine).[11]

-

Dissolve the resulting residue in an organic solvent such as Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc).

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification

-

The crude solid can be purified by silica gel column chromatography using a gradient of hexane/ethyl acetate as the eluent.

-

Alternatively, high-purity product can often be obtained by recrystallization from a solvent system like ethyl acetate/hexane or ethanol.[12]

-

Quantitative Data Summary

| Parameter | Value | Rationale / Notes |

| N-acetyl-D-glucosamine | 1.0 eq | Starting substrate. |

| Acetic Anhydride | 6.0 - 8.0 eq | Excess ensures complete acetylation of all four hydroxyl groups. |

| Anhydrous Pyridine | 5-10 mL/g | Acts as solvent and catalyst; must be anhydrous. |

| Reaction Temperature | 0 °C to Room Temp. | Initial cooling manages exothermicity; RT drives reaction to completion. |

| Reaction Time | 12 - 24 hours | Monitored by TLC for completion. |

| Expected Yield | > 85% | Yield is dependent on purity of reagents and anhydrous technique. |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Product Characterization and Quality Control

Confirming the identity and purity of the final product is paramount.

-

NMR Spectroscopy :

-

¹H NMR : The spectrum will show characteristic singlets in the δ 1.9-2.2 ppm region corresponding to the five acetyl methyl groups (four O-acetyl, one N-acetyl). The anomeric proton (H-1) typically appears as a doublet around δ 5.7-6.0 ppm. Its coupling constant (J₁,₂) of ~8-9 Hz is diagnostic of the β-anomeric configuration.[13]

-

¹³C NMR : The spectrum will show five distinct acetyl methyl carbons (around δ 20-23 ppm) and five carbonyl carbons (around δ 169-171 ppm). The anomeric carbon (C-1) signal appears around δ 92 ppm.[14][15]

-

-

Mass Spectrometry (MS) : ESI-MS will show the expected molecular ion peak for the product (e.g., [M+Na]⁺).

-

Melting Point (MP) : The measured melting point of the purified solid should be sharp and consistent with literature values (approx. 187-189 °C).

Conclusion

The synthesis of N-Acetyl-β-D-glucosamine tetraacetate via peracetylation with acetic anhydride and pyridine is a robust and fundamental procedure in carbohydrate chemistry. Its success relies not on complex equipment, but on a thorough understanding of the reaction mechanism, the multifaceted role of the pyridine catalyst, and meticulous execution of anhydrous techniques. The resulting product is a stable, versatile, and high-value intermediate, indispensable for the synthesis of biologically relevant glycans and glycoconjugates, thereby empowering further research in chemical biology and drug development.

References

-

eSaral. What is the role of pyridine in the acylation. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

-

Fairweather, J. K., & Driguez, H. (2005). Selective anomeric acetylation of unprotected sugars in water. Chemical Communications, (23), 2971-2973. [Link]

-

Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. [Link]

-

Brainly.in. What is the role of acetic acid or pyridine in acetylation?[Link]

-

Reddit. What is the role of pyridine in the acetylations of alcohols?[Link]

-

Chemistry Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol?[Link]

-

Royal Society of Chemistry. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. [Link]

-

ACS Publications. Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. [Link]

-

Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Marine drugs, 8(9), 2493–2516. [Link]

-

Journal of the Korean Chemical Society. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. [Link]

-

YouTube. Acetylation Reaction Mechanism-Organic Chemistry. [Link]

-

ResearchGate. Acetylation of amines with acetic anhydride. [Link]

-

National Institutes of Health. Peracetylated 4-Fluoro-glucosamine Reduces the Content and Repertoire of N- and O-Glycans without Direct Incorporation. [Link]

-

YouTube. Acylation of an amine using acetic anhydride. [Link]

-

National Institutes of Health. Peracetylated N-Acetylmannosamine, a Synthetic Sugar Molecule, Efficiently Rescues Muscle Phenotype and Biochemical Defects in Mouse Model of Sialic Acid-deficient Myopathy. [Link]

-

OpenStax. 21.5 Chemistry of Acid Anhydrides. [Link]

-

National Institutes of Health. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. [Link]

-

CORE. PURIFICATION OF N-ACETYL D-GLUCOSAMINE-BINDING PROTEINS BY AFFINITY CHROMATOGRAPHY. [Link]

-

Wang, Y., & Zhang, J. (2011). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules (Basel, Switzerland), 16(2), 1401–1424. [Link]

-

GlycoPODv2. O-Acetylation using acetic anhydride in pyridine. [Link]

-

SciSpace. A Simplified Preparation of N-Acetyl-D-glucosamine. [Link]

-

Royal Society of Chemistry. Regioselective modification of unprotected glycosides. [Link]

-

Wikipedia. N-Acetylglucosamine. [Link]

- Google Patents.

- Google Patents.

-

ACS Publications. Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. [Link]

-

ACS Publications. Action of the Reagent Pyridine-Acetic Anhydride on d-α-Glucoheptose, d-Glucosamine and l-Fucose Oximes. [Link]

-

MDPI. N-Acetylglucosamine: Production and Applications. [Link]

-

PubChem. N-Acetyl-beta-D-glucosamine tetraacetate. [Link]

-

ResearchGate. ¹H NMR Spectra of N‐acetyl‐D‐glucosamine and five peaks marked for...[Link]

-

Wikipedia. O-GlcNAc. [Link]

-

ResearchGate. (PDF) Production of N-Acetyl-D-glucosamine from .BETA.Chitin by Enzymatic Hydrolysis. [Link]

-

SpectraBase. N-ACETYL-BETA-D-GLUCOSAMINE - Optional[13C NMR]. [Link]

-

ResearchGate. How can I get acetylation with acetic anhydride and prydine?[Link]

Sources

- 1. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective anomeric acetylation of unprotected sugars in water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 21.5 Chemistry of Acid Anhydrides - Organic Chemistry | OpenStax [openstax.org]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. esaral.com [esaral.com]

- 8. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]

- 9. reddit.com [reddit.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. N-Acetyl-D-Glucosamine(7512-17-6) 13C NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

biological role of N-Acetyl-beta-D-glucosamine tetraacetate

An In-depth Technical Guide to the Biological Role of N-Acetyl-β-D-glucosamine Tetraacetate

Foreword: From Structural Component to Dynamic Regulator

For decades, N-Acetyl-D-glucosamine (GlcNAc) was primarily recognized as a fundamental building block of complex carbohydrates and structural polymers like chitin.[1][2] However, the discovery of O-linked GlcNAcylation (O-GlcNAc)—a dynamic and reversible post-translational modification of intracellular proteins—has catapulted this simple sugar into the spotlight as a critical regulator of cellular signaling, rivaling the significance of protein phosphorylation.[1][3] Understanding and manipulating this modification is paramount for researchers in fields ranging from oncology to neurobiology.

This guide focuses on N-Acetyl-β-D-glucosamine tetraacetate, a synthetic, acetylated derivative of GlcNAc.[4] Its core biological role is not one of direct enzymatic inhibition or receptor binding, but rather as a highly effective cell-permeable prodrug. By masking the polar hydroxyl groups of GlcNAc with acetate esters, this compound readily crosses the lipid bilayer of cell membranes via passive diffusion. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, liberating GlcNAc and effectively "super-loading" the cell with the raw material for O-GlcNAcylation. This guide will dissect this mechanism, explore its applications as a research tool, and contextualize its use within the broader landscape of O-GlcNAc modulation for both basic science and therapeutic development.

Part 1: The O-GlcNAc Cycle: A Central Hub of Cellular Information

At the heart of N-Acetyl-β-D-glucosamine tetraacetate's utility is the O-GlcNAc cycle. This dynamic post-translational modification involves the attachment and removal of a single GlcNAc molecule to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[3] This process is governed by a simple yet elegant enzymatic system:

-

O-GlcNAc Transferase (OGT): The sole enzyme responsible for adding GlcNAc to proteins. OGT uses UDP-N-acetylglucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthetic pathway (HBP), as its sugar donor.

-

O-GlcNAcase (OGA): The only enzyme that removes the modification, hydrolyzing the glycosidic bond to release GlcNAc.[5][6]

This two-enzyme system creates a dynamic regulatory cycle that integrates cellular nutrient status (via the HBP) with the functional state of thousands of proteins. O-GlcNAcylation and phosphorylation often occur on the same or adjacent serine/threonine residues, creating a complex interplay where the two modifications can be mutually exclusive, leading to intricate control over protein function, stability, and localization.[1]

Figure 2: Intracellular Processing of N-Acetyl-β-D-glucosamine Tetraacetate. The compound passively enters the cell, is deacetylated, and fuels the HBP to drive protein hyper-O-GlcNAcylation.

Experimental Protocol: Inducing and Detecting Hyper-O-GlcNAcylation

This protocol provides a framework for treating cultured cells with N-Acetyl-β-D-glucosamine tetraacetate and subsequently detecting the increase in global O-GlcNAcylation via Western blot.

Objective: To verify the ability of N-Acetyl-β-D-glucosamine tetraacetate to increase total protein O-GlcNAcylation in a dose-dependent manner.

Materials:

-

N-Acetyl-β-D-glucosamine tetraacetate (CAS 7772-79-4) [7]* Cell culture medium, serum, and appropriate flasks/plates

-

Adherent mammalian cell line (e.g., HeLa, HEK293)

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

RIPA buffer or similar lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Primary Antibodies:

-

Anti-O-GlcNAc (e.g., RL2 or CTD110.6 clones)

-

Loading control (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Methodology:

-

Stock Solution Preparation: Prepare a 100 mM stock solution of N-Acetyl-β-D-glucosamine tetraacetate in sterile DMSO. Store at -20°C.

-

Cell Culture and Treatment:

-

Plate cells to achieve 70-80% confluency on the day of treatment.

-

Prepare treatment media by diluting the stock solution to final concentrations (e.g., 0, 25, 50, 100 µM). Ensure the final DMSO concentration is constant across all conditions (≤ 0.1%).

-

Remove old media, wash cells once with PBS, and add the treatment media.

-

Incubate for 18-24 hours under standard culture conditions.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells directly on the plate with ice-cold RIPA buffer. Scrape and collect the lysate.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Western Blot Analysis:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane on an 8-16% polyacrylamide gel.

-

Perform electrophoresis and transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C, following the manufacturer's recommended dilution.

-

Wash the membrane extensively with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, then apply ECL substrate and visualize the signal using a chemiluminescence imager.

-

Strip and re-probe the membrane for the loading control protein.

-

Part 3: Advanced Research Contexts and Therapeutic Perspectives

While substrate loading with N-Acetyl-β-D-glucosamine tetraacetate is a powerful technique, it is part of a larger toolkit for studying O-GlcNAcylation.

Metabolic Labeling for Proteomic Identification

To identify which proteins are O-GlcNAcylated, researchers use modified GlcNAc analogs that contain bioorthogonal handles like azides or alkynes. [8][9]These peracetylated, azide-modified sugars (e.g., Ac₄GlcNAz) enter the cell similarly to the tetraacetate compound. Once incorporated onto proteins, the azide handle allows for covalent ligation to a reporter tag (e.g., biotin or a fluorophore) via "click chemistry." This enables the enrichment and subsequent identification of O-GlcNAcylated proteins by mass spectrometry.

Sources

- 1. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 2. N-Acetylglucosamine: Production and Applications [mdpi.com]

- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 4. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manu56.magtech.com.cn [manu56.magtech.com.cn]

- 6. What are OGA inhibitors and how do they work? [synapse.patsnap.com]

- 7. 10-239393 - n-acetyl-beta-d-glucosamine-tetraacetate | 777… [cymitquimica.com]

- 8. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

For Researchers, Scientists, and Drug Development Professionals

<_-3a_corerequirements>## An In-depth Technical Guide on N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4)

Foundational Overview

N-Acetyl-beta-D-glucosamine tetraacetate is a fully acetylated derivative of N-acetyl-D-glucosamine (GlcNAc). The presence of four acetate esters significantly increases its lipophilicity, thereby enhancing its ability to cross cell membranes.[1] This characteristic makes it an effective prodrug for intracellular delivery of GlcNAc. Once inside the cell, ubiquitous cytoplasmic esterases hydrolyze the acetate groups, releasing GlcNAc. This elevation in intracellular GlcNAc concentration directly feeds into the hexosamine biosynthetic pathway, increasing the pool of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT). Consequently, this leads to a global increase in protein O-GlcNAcylation.[1]

This dynamic and reversible post-translational modification, occurring on serine and threonine residues of nuclear and cytoplasmic proteins, is analogous in many ways to phosphorylation and plays a critical regulatory role in a vast array of cellular processes.[2][3][4] Dysregulation of O-GlcNAcylation has been implicated in the pathophysiology of numerous diseases, including cancer, diabetes, and neurodegenerative disorders.[4] Therefore, N-Acetyl-beta-D-glucosamine tetraacetate serves as an invaluable tool for investigating the functional consequences of increased O-GlcNAcylation.

Physicochemical Characteristics

A clear understanding of the physicochemical properties of N-Acetyl-beta-D-glucosamine tetraacetate is fundamental for its effective application in experimental design.

| Property | Value |

| CAS Number | 7772-79-4[5][6][7] |

| Molecular Formula | C16H23NO10[5][7] |

| Molecular Weight | 389.36 g/mol [5][7] |

| Appearance | White to off-white crystalline powder |

| Melting Point | 186-189 °C[5] |

| Solubility | Chloroform (Slightly, Heated, Sonicated), Methanol (Slightly, Heated, Sonicated)[5] |

| Purity | Typically ≥95%[7][8] |

Caption: Key structural features of the molecule.

Synthesis and Purification: A Laboratory Perspective

The synthesis of N-Acetyl-beta-D-glucosamine tetraacetate is a standard procedure in carbohydrate chemistry, typically involving the peracetylation of N-acetyl-D-glucosamine.

Synthetic Protocol

The following is a generalized protocol for the synthesis of N-Acetyl-beta-D-glucosamine tetraacetate.

Materials:

-

D-Glucosamine hydrochloride

-

Methanol

-

Sodium methoxide or another suitable base

-

Acetic anhydride

-

Pyridine (as catalyst and solvent)

-

Dichloromethane (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of N-acetyl-D-glucosamine: A common starting point is the N-acetylation of D-glucosamine. This can be achieved by first neutralizing D-glucosamine hydrochloride with a base like sodium methoxide in methanol to generate the free amine, followed by reaction with acetic anhydride.[9][10]

-

Peracetylation: The N-acetyl-D-glucosamine is then subjected to peracetylation. A widely used method involves dissolving the N-acetyl-D-glucosamine in pyridine, which acts as both a solvent and a catalyst, and then adding an excess of acetic anhydride.[11] The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is then quenched, often by pouring it into ice-water. The product is extracted into an organic solvent such as dichloromethane. The organic layer is washed successively with dilute acid (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acetic acid), and brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification Strategy

The crude N-Acetyl-beta-D-glucosamine tetraacetate is typically purified by silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is effective for separating the desired product from any partially acetylated byproducts or other impurities.

Caption: A simplified workflow for the synthesis of the compound.

Core Applications in Research and Drug Discovery

The primary utility of N-Acetyl-beta-D-glucosamine tetraacetate stems from its ability to reliably and potently increase intracellular O-GlcNAcylation.

Mechanism of Action: Augmenting the O-GlcNAc Cycle

Upon entering the cell, N-Acetyl-beta-D-glucosamine tetraacetate is deacetylated to GlcNAc by intracellular esterases.[1] This liberated GlcNAc is then shunted into the hexosamine biosynthetic pathway, where it is converted to UDP-GlcNAc. This increase in the cellular concentration of UDP-GlcNAc, the donor substrate for O-GlcNAc transferase (OGT), drives the enzymatic addition of O-GlcNAc onto a multitude of target proteins.[3] This process is counterbalanced by the activity of O-GlcNAcase (OGA), which removes the modification.[3][12] By providing an abundance of substrate, N-Acetyl-beta-D-glucosamine tetraacetate shifts the dynamic equilibrium of this cycle towards a state of hyper-O-GlcNAcylation.

Caption: The intracellular fate and effect on the O-GlcNAc cycle.

Experimental Protocols: A Practical Guide

4.2.1. In Vitro Cell Culture Studies

Objective: To investigate the functional consequences of elevated O-GlcNAcylation in a specific cell line.

Protocol:

-

Cell Seeding: Plate the cells of interest at a density that will ensure they are in a logarithmic growth phase at the time of harvest.

-

Reagent Preparation: Prepare a sterile stock solution of N-Acetyl-beta-D-glucosamine tetraacetate in a suitable solvent, such as DMSO, at a concentration of 100 mM.

-

Treatment: On the day of treatment, dilute the stock solution directly into the cell culture medium to achieve the desired final concentration. A typical starting concentration range is 50-100 µM. A vehicle-only (DMSO) control must be included.

-

Incubation: Incubate the cells for a period of 24 to 72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental endpoint.

-

Harvesting and Analysis: After incubation, harvest the cells for downstream analysis. To confirm the effectiveness of the treatment, it is crucial to perform a Western blot analysis using an antibody specific for O-GlcNAcylated proteins.

4.2.2. In Vivo Animal Studies

Objective: To evaluate the therapeutic potential of modulating O-GlcNAcylation in a preclinical disease model.

Protocol:

-

Animal Model Selection: Choose an animal model that recapitulates key aspects of the human disease being studied.

-

Formulation: Formulate N-Acetyl-beta-D-glucosamine tetraacetate for the intended route of administration (e.g., oral gavage, intraperitoneal injection). A common vehicle is a suspension in 0.5% carboxymethylcellulose.

-

Dosing Regimen: The dose and frequency of administration will need to be determined through pilot studies or by consulting relevant literature.

-

Administration and Monitoring: Administer the compound to the treatment group and the vehicle to the control group. Monitor the animals for relevant behavioral, physiological, and molecular markers of disease progression and treatment efficacy.

Concluding Remarks

N-Acetyl-beta-D-glucosamine tetraacetate is a cornerstone chemical probe for the study of O-GlcNAcylation. Its ability to permeate cells and serve as a precursor for UDP-GlcNAc provides a reliable method for upregulating this critical post-translational modification. This, in turn, allows for a detailed investigation of its role in a myriad of biological processes and its potential as a therapeutic target in a wide range of diseases. The methodologies and information presented in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their scientific pursuits.

References

-

ChemBK. N-Acetyl-beta-D-glucosamine tetraacetate. Available from: [Link]

- Grigorian, A., et al. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PLoS ONE, 14(3), e0214253.

-

PubChem. N-Acetyl-beta-D-glucosamine tetraacetate. National Center for Biotechnology Information. Available from: [Link]

- Farkas, E., et al. (2014). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B.

-

Creative Biolabs. N-Acetyl-beta-D-glucosamine tetraacetate. Available from: [Link]

- Kim, C., et al. (2018).

- Dennis, J. W., et al. (2006). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal, 25(9), 1938-1946.

- Michaud, G., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6527-6539.

-

Wikipedia. N-Acetylglucosamine. Available from: [Link]

- Chen, J.-K., et al. (2010).

-

Wikipedia. O-GlcNAc. Available from: [Link]

- Kogan, G., et al. (2007). Transdermal permeability of N-acetyl-D-glucosamine. Journal of Cosmetic Science, 58(3), 229-238.

-

Athena Enzyme Systems. N-acetyl-D-glucosamine Assay Manual v1.0. Available from: [Link]

- Inouye, Y., et al. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society, 78(18), 4722-4723.

- Mannino, G., & Hart, G. W. (2022). The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System. Frontiers in Immunology, 13, 843193.

- Punnapayak, H., & Pichayangkura, R. (2006). Preparation of N-acetyl-D-Glucosamine Using Enzyme from Aspergillus sp. Journal of the Science Society of Thailand, 32(1), 43-49.

-

PubChem. N-ACETYL-beta-D-GLUCOSAMINE. National Center for Biotechnology Information. Available from: [Link]

- Severino, P., et al. (2018). Development and characterization of new and scalable topical formulations containing N-acetyl-d-glucosamine-loaded solid lipid nanoparticles. Pharmaceutical Development and Technology, 23(10), 1029-1037.

- Kasai, K., et al. (1989). Novel N-acetyl-beta-D-glucosamine derivative, prod.

Sources

- 1. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]

- 3. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 4. The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. N-Acetyl-beta-D-glucosamine tetraacetate - Creative Biolabs [creative-biolabs.com]

- 8. caymanchem.com [caymanchem.com]

- 9. scispace.com [scispace.com]

- 10. N-Acetyl-D-Glucosamine synthesis - chemicalbook [chemicalbook.com]

- 11. Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of N-Acetyl-beta-D-glucosamine Tetraacetate in Organic Solvents

Abstract

For researchers, medicinal chemists, and formulation scientists, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of successful product development. N-Acetyl-beta-D-glucosamine tetraacetate, a peracetylated derivative of the naturally occurring amino sugar N-acetylglucosamine, is a compound of growing interest in various biochemical and pharmaceutical applications. Its solubility profile in organic solvents is a critical parameter that dictates its utility in synthesis, purification, and formulation. This in-depth technical guide provides a comprehensive overview of the solubility of N-Acetyl-beta-D-glucosamine tetraacetate, delving into the theoretical underpinnings of its dissolution, presenting known solubility data, and offering a detailed experimental protocol for its determination.

The Molecular Portrait of N-Acetyl-beta-D-glucosamine Tetraacetate and the Primacy of Solubility

N-Acetyl-beta-D-glucosamine tetraacetate (C16H23NO10, Molar Mass: 389.35 g/mol ) is a derivative of N-acetylglucosamine where the hydroxyl groups have been converted to acetate esters.[1] This structural modification dramatically alters the molecule's physicochemical properties, most notably its polarity and hydrogen bonding capacity, which in turn governs its solubility.

The solubility of this compound is a pivotal consideration in a multitude of applications:

-

Synthetic Chemistry: As a reactant or intermediate, its solubility in a reaction solvent is paramount for achieving optimal reaction kinetics and yield.

-

Purification: Crystallization, a common method for purifying solid compounds, is critically dependent on the differential solubility of the compound and its impurities in a given solvent system.

-

Drug Delivery and Formulation: For therapeutic applications, the ability to dissolve the compound in a suitable solvent is often the first step in creating a viable dosage form.

This guide will provide the necessary framework for understanding and experimentally determining the solubility of N-Acetyl-beta-D-glucosamine tetraacetate in a range of organic solvents.

The Science of Dissolution: Why Acetylation Matters

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

The principle of "like dissolves like" is a useful heuristic. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The acetylation of N-acetylglucosamine significantly reduces its polarity. The replacement of the polar hydroxyl (-OH) groups, which are strong hydrogen bond donors and acceptors, with less polar acetate (-OAc) groups, which are only weak hydrogen bond acceptors, has two major consequences:

-

Reduced Self-Association: The strong hydrogen bonding network that exists between molecules of the unacetylated sugar in the solid state is disrupted.

-

Increased Affinity for Organic Solvents: The acetylated molecule, now more lipophilic, can interact more favorably with the molecules of organic solvents through van der Waals forces and dipole-dipole interactions.

This transformation from a water-soluble, organic-insoluble parent sugar to a more organosoluble derivative is a common strategy in carbohydrate chemistry to facilitate reactions and analysis in non-aqueous media.[2][3][4][5][6]

Quantitative and Qualitative Solubility Profile

While a comprehensive, publicly available dataset for the solubility of N-Acetyl-beta-D-glucosamine tetraacetate across a wide array of organic solvents is not available, existing data from chemical suppliers and the scientific literature provide a valuable starting point.

| Solvent | Chemical Formula | Solubility (mg/mL) | Reference |

| N,N-Dimethylformamide (DMF) | C3H7NO | 30 | [7] |

| Dimethyl sulfoxide (DMSO) | C2H6OS | 20 | [7] |

Qualitative Observations:

-

Chloroform (CHCl3): Slightly soluble, with solubility increasing upon heating and sonication.

-

Methanol (CH3OH): Slightly soluble, with solubility increasing upon heating and sonication.

In stark contrast, the unacetylated parent compound, N-acetyl-D-glucosamine, is practically insoluble in most organic solvents but soluble in water.[8] This highlights the profound effect of peracetylation on the solubility profile.

A Practical Guide to Determining Solubility: An Experimental Protocol

For solvents where quantitative data is unavailable, a robust experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid.

Experimental Workflow

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of N-Acetyl-beta-D-glucosamine tetraacetate to a series of vials, each containing a known volume of a different organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or rotator (e.g., at 25 °C).

-

Agitate the samples for a sufficient time to ensure that equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE filter) to remove all undissolved solid. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Gravimetric Method: Transfer a known volume of the clear filtrate to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven. Weigh the vial containing the dried solute. The solubility can then be calculated in terms of mass per volume.

-

Chromatographic Method (HPLC): Prepare a calibration curve using standard solutions of N-Acetyl-beta-D-glucosamine tetraacetate of known concentrations. Dilute the filtrate with a suitable mobile phase and analyze it by HPLC. The concentration of the solute in the filtrate can be determined from the calibration curve.

-

Spectroscopic Method (UV-Vis): If the compound has a suitable chromophore, a UV-Vis spectrophotometer can be used. Similar to HPLC, a calibration curve is required. This method may be less suitable for this compound due to the lack of a strong chromophore.

-

Predicting Solubility: The Role of Solvent Properties

The choice of an appropriate solvent can be guided by considering the properties of both the solute and the solvent.

Solvent Polarity

A solvent's polarity is a measure of its ability to dissolve a solute. It is often quantified by the polarity index or the dielectric constant. For a relatively non-polar solute like N-Acetyl-beta-D-glucosamine tetraacetate, it is expected that its solubility will be higher in solvents of low to moderate polarity.

Caption: Expected relationship between solvent polarity and solubility.

Practical Solvent Selection

-

For Chemical Reactions: Solvents like dichloromethane, chloroform, or ethyl acetate are often good choices for reactions involving acetylated sugars.

-

For Purification by Crystallization: A solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below is ideal. This often involves a binary solvent mixture, such as ethanol/water or ethyl acetate/hexane.

-

For Biological Assays: DMSO and DMF are common choices for preparing stock solutions for in vitro studies due to their high solubilizing power for a wide range of organic compounds.[7]

Conclusion

The solubility of N-Acetyl-beta-D-glucosamine tetraacetate in organic solvents is a critical parameter for its effective use in scientific research and development. The peracetylation of the parent sugar dramatically shifts its solubility profile from aqueous to organic media. While a comprehensive quantitative dataset is not fully available, this guide provides the theoretical framework, known data, and a robust experimental protocol to empower researchers to determine the solubility in their solvents of interest. A systematic approach to understanding and measuring solubility will undoubtedly facilitate the advancement of research and the development of new applications for this versatile compound.

References

- BigSolDB: Solubility Dataset of Compounds in Organic Solvents and Water in a Wide Range of Temper

- Introduction to IUPAC-NIST Solubilities Database. National Institute of Standards and Technology.

- organic-solvents - Dataset - Catalog.

- IUPAC-NIST Solubility Database. National Institute of Standards and Technology.

- Solvent Physical Properties.

- Dielectric Constants of Common Solvents. Scribd.

- N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem.

- Organic Solvent Solubility Data Book.

- Properties of Common Organic Solvents.

- COMMON SOLVENT PROPERTIES.

- Polarity of Solvents.

- Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applic

- Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Wageningen University & Research.

- Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applic

- Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applic

- Solubility and thermodynamic properties of N-acetylglucosamine in mono-solvents and binary solvents at different temperatures. Request PDF.

- β-D-Glucosamine Pentaacet

- Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications. Request PDF.

- Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents

- Determination and Correlation of Solubility of N -Acetylglucosamine in Four Aqueous Binary Solvents

- Chemical Properties of N-Acetyl-D-glucosamine, aldononitrile, tetraacet

- N-Acetyl-beta-D-glucosamine tetraacet

- Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose. Taylor & Francis eBooks.

- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride. Sigma-Aldrich.

- 10-239393 - n-acetyl-beta-d-glucosamine-tetraacet

- Improved synthesis and characterization of 1,3,4,6-tetra-O-acetyl-2-(N-acetylacetamido)-2-deoxy-beta-D-glucopyranose. PubMed.

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-beta-D-glucopyranose. Georganics.

- N-Acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine. PubChem.

- 2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-b-D-mannopyranose | 6730-10-5 | MA04038.

- Solvent Miscibility Table.

Sources

- 1. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. tandfonline.com [tandfonline.com]

- 5. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-Acetyl-β-D-glucosamine Tetraacetate: Synthesis, Characterization, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with N-Acetyl-β-D-glucosamine tetraacetate. We will move beyond simple data recitation to explore the causal relationships in its synthesis, the logic of its purification, and its practical application as a pivotal building block in modern glycochemistry.

Section 1: Core Molecular Profile and Physicochemical Properties

N-Acetyl-β-D-glucosamine tetraacetate, also known by synonyms such as β-D-Glucosamine pentaacetate or 2-(Acetylamino)-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate, is a fully protected derivative of the biologically crucial monosaccharide, N-Acetyl-D-glucosamine (GlcNAc).[1][2] The hydroxyl groups are protected as acetate esters, rendering the molecule soluble in a wide range of organic solvents and preventing unwanted side reactions during chemical synthesis. This strategic protection makes it an invaluable glycosyl donor for the controlled construction of complex oligosaccharides and glycoconjugates.

Its fundamental properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₃NO₁₀ | [3][4] |

| Molecular Weight | 389.35 g/mol | [4] |

| CAS Number | 7772-79-4 | [3][5] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 186-189 °C | [4] |

| Solubility | DMF: 30 mg/mL; DMSO: 20 mg/mL | [3] |

| IUPAC Name | [(2R,3S,4R,5R,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate |

Section 2: Scientific Context and Key Applications

The primary utility of N-Acetyl-β-D-glucosamine tetraacetate stems from its role as a stable, versatile precursor in chemical synthesis. The native GlcNAc is a fundamental component of numerous vital biopolymers, including chitin, peptidoglycan, and glycosaminoglycans like hyaluronic acid (HA).[6][7][8]

Role as a Glycosyl Donor: In synthetic carbohydrate chemistry, the controlled formation of a glycosidic bond is the paramount challenge. N-Acetyl-β-D-glucosamine tetraacetate serves as an efficient "glycosyl donor." The acetate group at the anomeric position (C-1) can act as a leaving group, which, when activated by a Lewis acid (e.g., TMSOTf, AgOTf, or BF₃·OEt₂), allows for the stereoselective formation of a new glycosidic linkage with a "glycosyl acceptor" (an alcohol). The N-acetyl group at the C-2 position provides crucial "neighboring group participation," which directs the incoming acceptor to the opposite face, reliably yielding the biologically important β-(1,2-trans) linkage.[2][9]

Relevance to Hyaluronic Acid (HA) Biosynthesis: While the tetraacetate derivative itself is a synthetic tool, its core structure, GlcNAc, is a direct precursor for HA biosynthesis.[7][10] HA is a major component of the extracellular matrix, synovial fluid, and skin, responsible for tissue hydration and lubrication.[6][10] Some in vitro studies suggest that providing GlcNAc can stimulate HA synthesis by fibroblasts and other cells.[10] However, the efficacy of different glucosamine forms varies; for instance, glucosamine hydrochloride was found to increase HA production in synovium explants, whereas GlcNAc itself had no significant effect in that specific model.[6] Therefore, while this molecule is synthetically linked to the field, its direct biological activity in this per-acetylated form is limited; its utility lies in enabling the synthesis of complex carbohydrates that may interact with biological systems.

Section 3: Synthesis and Purification Workflow

The synthesis of N-Acetyl-β-D-glucosamine tetraacetate is a robust, multi-step process typically starting from the commercially available D-glucosamine hydrochloride. The workflow is designed to first selectively acetylate the amine and then per-O-acetylate the hydroxyl groups.

Figure 1: General workflow for the synthesis of N-Acetyl-β-D-glucosamine tetraacetate.

Step-by-Step Methodology:

-

N-Acetylation of D-Glucosamine:

-

Rationale: The starting material, D-glucosamine hydrochloride, must first be neutralized to liberate the reactive primary amine.

-

Protocol: D-glucosamine hydrochloride is suspended in a solvent like methanol. An equivalent of a base, such as sodium methoxide, is added to neutralize the hydrochloride salt, precipitating NaCl and generating the free glucosamine base in solution.[11] Acetic anhydride is then added. The more nucleophilic amine attacks the anhydride preferentially over the hydroxyl groups, yielding N-Acetyl-D-glucosamine (GlcNAc). The product often precipitates and can be isolated.

-

-

Per-O-Acetylation:

-

Rationale: To protect the hydroxyl groups, a full acetylation is performed. Pyridine is an excellent choice as it serves as both a solvent and a catalyst, and it neutralizes the acetic acid byproduct, driving the reaction to completion.[12]

-

Protocol: The dried GlcNAc intermediate is dissolved in anhydrous pyridine. The solution is cooled in an ice bath, and an excess of acetic anhydride is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.

-

-

Workup and Purification (Self-Validating System):

-

Rationale: The workup is designed to remove the pyridine and excess reagents, while the purification isolates the target compound based on its physicochemical properties.

-

Protocol:

-

The reaction mixture is poured into ice water to quench the excess acetic anhydride.

-

The aqueous solution is extracted with an organic solvent like dichloromethane or ethyl acetate.

-

The organic layer is washed sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove acetic acid), and brine.[13]

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The resulting crude solid can be purified by recrystallization from a solvent system like ethanol or ethyl acetate/hexane.[13] Purity is validated by a sharp, defined melting point and by the analytical methods described in the next section. Alternatively, for very high purity, silica gel column chromatography can be employed.[13]

-

-

Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized N-Acetyl-β-D-glucosamine tetraacetate is critical. The following are expected analytical outcomes.

-

¹H NMR Spectroscopy: This technique confirms the presence of all expected proton environments. Key diagnostic signals include:

-

Anomeric Proton (H-1): A doublet around 5.7 ppm with a large coupling constant (J ≈ 8-9 Hz), confirming the β-configuration.[14]

-

Ring Protons (H-2 to H-6): A series of complex multiplets between ~3.9 and 5.2 ppm.[14]

-

Acetyl Protons: Four distinct singlets for the O-acetyl groups (OCOCH₃) typically between 1.9 and 2.1 ppm, and one singlet for the N-acetyl group (NHCOCH₃) around 1.8-1.9 ppm, integrating to 3 protons each.[14]

-

Amide Proton (NH): A doublet around 7.9 ppm, which may be broadened.[14]

-

-

¹³C NMR Spectroscopy: Provides a carbon count and confirms the chemical environment of each carbon atom. Expected signals include:

-

Carbonyl Carbons (C=O): Five signals in the range of 169-172 ppm.

-

Anomeric Carbon (C-1): A signal around 92-94 ppm.

-

Ring Carbons (C-2 to C-5): Signals typically between 50-80 ppm.

-

C-6 Carbon: A signal around 62-64 ppm.

-

Acetyl Methyl Carbons (CH₃): Five signals in the aliphatic region around 20-23 ppm.

-

-

Mass Spectrometry (e.g., ESI-MS): Confirms the molecular weight. The expected adduct ion would be [M+Na]⁺ at m/z 412.12, corresponding to the molecular formula C₁₆H₂₃NO₁₀.

Section 5: Experimental Protocol: Use as a Glycosyl Donor

This section provides a representative protocol for using N-Acetyl-β-D-glucosamine tetraacetate as a glycosyl donor in a Lewis acid-promoted glycosylation reaction.

Figure 2: Experimental workflow for a typical glycosylation reaction.

Detailed Methodology:

-

Preparation: To a flame-dried flask under an argon atmosphere, add N-Acetyl-β-D-glucosamine tetraacetate (1.2 equivalents), the glycosyl acceptor (1.0 equivalent, e.g., a protected monosaccharide with a free hydroxyl group), and activated 4 Å molecular sieves. Add anhydrous dichloromethane (CH₂Cl₂) via syringe.

-

Activation: Cool the stirring suspension to -78 °C (dry ice/acetone bath). After 30 minutes, add a solution of a Lewis acid promoter, such as silver triflate (AgOTf, 1.5 equivalents), in anhydrous toluene dropwise via syringe.[9]

-

Reaction: Stir the reaction at low temperature for 1 hour, then allow it to slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Quench the reaction by adding a few drops of triethylamine. Dilute the mixture with CH₂Cl₂ and filter through a pad of Celite to remove the molecular sieves and silver salts.

-

Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. The resulting residue is purified by flash column chromatography on silica gel to yield the desired disaccharide product. The success of the reaction is confirmed by NMR and mass spectrometry of the final product.

Section 6: Conclusion

N-Acetyl-β-D-glucosamine tetraacetate is more than a mere catalog chemical; it is a foundational tool for the precise assembly of complex carbohydrates. Its synthesis from D-glucosamine hydrochloride is a well-established and scalable process. The strategic placement of the N-acetyl group at C-2 ensures high stereocontrol in glycosylation reactions, making it a reliable building block for constructing oligosaccharides with β-GlcNAc linkages. Understanding the principles behind its synthesis, purification, and reactivity empowers researchers to confidently employ this versatile molecule in the pursuit of novel therapeutics, biological probes, and advanced materials.

References

-

PubChem. (n.d.). N-ACETYL-beta-D-GLUCOSAMINE. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). N-Acetyl-beta-D-glucosamine tetraacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

Nagai, H., et al. (2015). A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group. Marine Drugs, 13(8), 5275-5288. Available at: [Link]

-

Kim, J. H., et al. (2013). Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives. RSC Advances, 3(42), 19379-19385. Available at: [Link]

- Google Patents. (n.d.). Method for separation and purification of n-acetylglucosamine.

- Google Patents. (n.d.). Purification and separation method of N-acetyl-D-glucosamine.

-

Volpi, N. (2009). Efficacy and absorption of hyaluronic acid and N-acetyl-D-glucosamine for the treatment of osteoarthritis: a review. Osteoarthritis and Cartilage, 17(10), 1267-1275. Available at: [Link]

- Google Patents. (n.d.). Method for preparing N-acetylglucosamine.

-

Biological Magnetic Resonance Bank. (n.d.). N-Acetyl-D-glucosamine. Retrieved from [Link]

-

Rafestin, M. E., et al. (1974). PURIFICATION OF N-ACETYL D-GLUCOSAMINE-BINDING PROTEINS BY AFFINITY CHROMATOGRAPHY. FEBS Letters, 40(1), 62-66. Available at: [Link]

-

ChemBK. (n.d.). N-Acetyl-beta-D-glucosamine tetraacetate. Retrieved from [Link]

-

Inouye, Y., et al. (1956). A Simplified Preparation of N-Acetyl-D-glucosamine. Journal of the American Chemical Society, 78(18), 4722-4723. Available at: [Link]

-

Demeter, O., et al. (2013). Synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharide substrates and their hydrolysis by Dispersin B. Carbohydrate Research, 381, 149-157. Available at: [Link]

-

Sashiwa, H., et al. (2003). Production of N-Acetyl-D-glucosamine from β-Chitin by Enzymatic Hydrolysis. Bioscience, Biotechnology, and Biochemistry, 67(8), 1826-1828. Available at: [Link]

-

Uitterlinden, E. J., et al. (2008). Glucosamine increases hyaluronic acid production in human osteoarthritic synovium explants. BMC Musculoskeletal Disorders, 9, 120. Available at: [Link]

-

Mattek. (n.d.). TOPICAL N-ACETYL GLUCOSAMINE AND NIACINAMIDE INCREASE HYALURONAN IN VITRO. Retrieved from [Link]

-

Jia, H., et al. (2018). Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis. ACS Medicinal Chemistry Letters, 9(10), 1032-1036. Available at: [Link]

-

Lee, S., et al. (2021). Effect of D-Glucuronic Acid and N-acetyl-D-Glucosamine Treatment during In Vitro Maturation on Embryonic Development after Parthenogenesis and Somatic Cell Nuclear Transfer in Pigs. Animals, 11(2), 527. Available at: [Link]

Sources

- 1. N-Acetyl-beta-D-glucosamine tetraacetate | C16H23NO10 | CID 99461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Direct Method for β-Selective Glycosylation with an N-Acetylglucosamine Donor Armed by a 4-O-TBDMS Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]